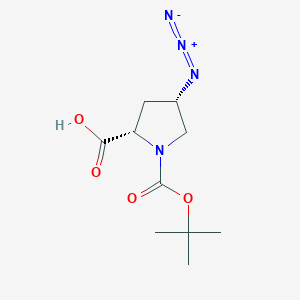
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic amine. The “Boc” in the name refers to a tert-butoxycarbonyl protective group commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” were not found, similar compounds such as 4-substituted prolines have been synthesized starting from pyroglutamic acid .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” would likely include a pyrrolidine ring, a carboxylic acid group, an azide group, and a tert-butoxycarbonyl group .
Wissenschaftliche Forschungsanwendungen
Conformationally Rigid Dipeptide Surrogates
One of the key applications of related pyrrolidine derivatives is in the synthesis of enantiopure amino acids that serve as conformationally rigid dipeptide surrogates. These surrogates facilitate the exploration of conformation-activity relationships within biologically active peptides. For instance, the synthesis of enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde demonstrates the compound's role in mimicking dipeptide structures and probing peptide conformations (Dietrich & Lubell, 2003).
Triazole-Based Scaffolds
Another significant application is in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, where a protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides yields protected versions of this triazole amino acid. These amino acids are pivotal in preparing peptidomimetics or biologically active compounds based on the triazole scaffold, demonstrating versatility in drug development contexts (Ferrini et al., 2015).
Stereoselective Synthesis
The compound also finds application in the stereoselective synthesis of other amino acids, such as the preparation of (2S,4S)- and (2S,4R)-4-aminopipecolic acid. These acids, derived from enantiopure ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate, highlight the compound's utility in generating amino acids with specific stereochemical configurations, crucial for the development of pharmaceuticals and peptides (Machetti et al., 2004).
Proline Amino Acids for 19F NMR
Moreover, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline showcases the use of pyrrolidine derivatives in enhancing the sensitivity of peptides in 19F NMR applications. These amino acids, incorporated into model peptides, exhibit distinct conformational preferences and offer a novel approach to probe peptide structures using NMR techniques (Tressler & Zondlo, 2014).
Catalysis in Cycloaddition Reactions
The compound and its analogs play a role in catalysis, as seen in boronic acid catalysis for [3+2] dipolar cycloadditions to unsaturated carboxylic acids. This methodology enables the production of pharmaceutically relevant heterocyclic products, such as triazoles, with improved yields and regioselectivities, underlining the importance of pyrrolidine derivatives in facilitating chemical transformations (Zheng, McDonald, & Hall, 2010).
Eigenschaften
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477450 | |
| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
CAS RN |
132622-65-2 | |
| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



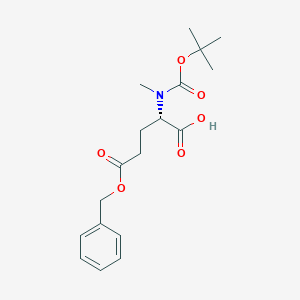
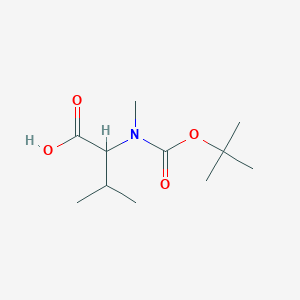


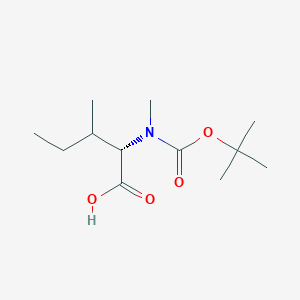
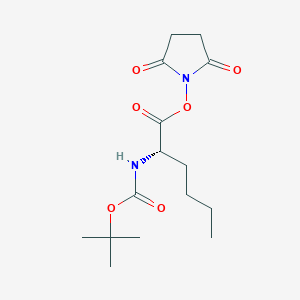
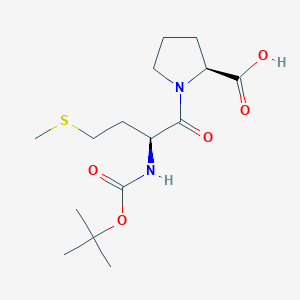
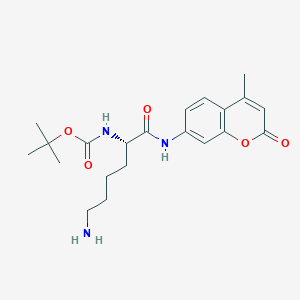



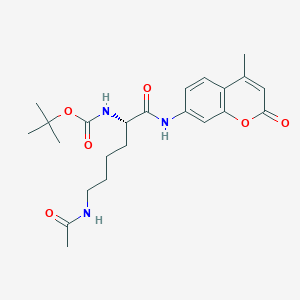
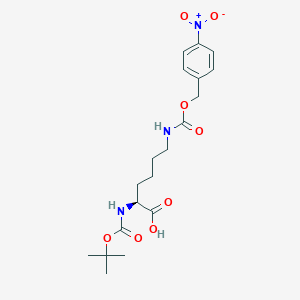
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)